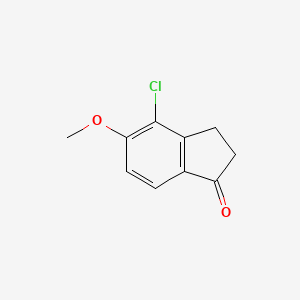

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDMOLOBKVJEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647280 | |

| Record name | 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944109-65-3 | |

| Record name | 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 944109-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone that serves as a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, properties, a robust synthesis protocol, detailed characterization methods, and its emerging applications in medicinal chemistry.

Introduction: The Significance of the Indanone Scaffold

The indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The versatility of the indanone core allows for chemical modifications at both the aromatic and cyclopentanone rings, making it a highly sought-after intermediate in the synthesis of novel therapeutics. Notably, the indanone motif is present in drugs developed for neurodegenerative diseases, inflammation, and oncology.[1] this compound, with its specific substitution pattern, offers unique electronic and steric properties for further chemical elaboration.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₂ | [2] |

| Molecular Weight | 196.63 g/mol | [2] |

| Appearance | Off-white to white solid | [3] |

| Melting Point | 124 - 128 °C | [3] |

| Purity | Typically ≥97% | [2] |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., THF, ethyl acetate). Limited solubility in water and nonpolar alkanes. | Inferred from typical organic compounds of similar structure. |

| InChI Key | RNDMOLOBKVJEMH-UHFFFAOYSA-N | [2] |

Safety and Handling:

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is classified as an irritant and may be harmful if swallowed or inhaled. In case of contact with eyes or skin, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

Synthesis of this compound

The most logical and widely applicable method for the synthesis of substituted 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. This two-step process, starting from a substituted benzene derivative, is both efficient and scalable.

Proposed Synthetic Pathway

The synthesis commences with a Friedel-Crafts acylation of 2-chloro-1-methoxybenzene with succinic anhydride to yield 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone and final intramolecular Friedel-Crafts acylation affords the target indanone. A more direct route involves the preparation of 3-(3-chloro-4-methoxyphenyl)propanoic acid followed by cyclization. Below is a detailed, field-proven protocol for the latter, more efficient approach.

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 3-(3-chloro-4-methoxyphenyl)propanoic acid

This precursor can be synthesized via a Knoevenagel condensation of 3-chloro-4-methoxybenzaldehyde with malonic acid, followed by reduction of the resulting acrylic acid.

-

Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), pyridine (2.0 eq), and a catalytic amount of piperidine. Heat the mixture to reflux for 4-6 hours. After cooling, acidify the reaction mixture with aqueous HCl to precipitate the product. Filter, wash with water, and dry to yield 3-(3-chloro-4-methoxyphenyl)acrylic acid.

-

Reduction: Dissolve the acrylic acid derivative in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C). Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the reaction is complete (monitored by TLC or ¹H NMR). Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 3-(3-chloro-4-methoxyphenyl)propanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation to this compound

Causality: The conversion of the carboxylic acid to its more reactive acid chloride derivative is crucial for the subsequent intramolecular electrophilic aromatic substitution. A strong Lewis acid, such as aluminum chloride, is required to catalyze the cyclization by coordinating to the acid chloride and generating a highly electrophilic acylium ion.

-

To a stirred solution of 3-(3-chloro-4-methoxyphenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as an off-white solid.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of closely related analogs such as 5-methoxy-1-indanone and 5-chloro-1-indanone.[4][5]

Predicted ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | d, J ≈ 8.0 Hz | 1H | Ar-H | Aromatic proton ortho to the carbonyl group. |

| ~7.00 | d, J ≈ 8.0 Hz | 1H | Ar-H | Aromatic proton meta to the carbonyl group. |

| 3.95 | s | 3H | -OCH ₃ | Methoxy group protons. |

| 3.10 | t, J ≈ 6.0 Hz | 2H | -CH₂-CH₂ -C=O | Methylene protons beta to the carbonyl. |

| 2.70 | t, J ≈ 6.0 Hz | 2H | -CH₂ -CH₂-C=O | Methylene protons alpha to the carbonyl. |

Predicted ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205.0 | C =O | Ketone carbonyl carbon. |

| ~158.0 | Ar-C -OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~154.0 | Ar-C | Aromatic quaternary carbon adjacent to the cyclopentanone ring. |

| ~138.0 | Ar-C | Aromatic quaternary carbon adjacent to the cyclopentanone ring. |

| ~130.0 | Ar-C -Cl | Aromatic carbon attached to the chlorine atom. |

| ~128.0 | Ar-C H | Aromatic methine carbon. |

| ~115.0 | Ar-C H | Aromatic methine carbon. |

| ~56.5 | -OC H₃ | Methoxy carbon. |

| ~36.0 | -C H₂-CH₂-C=O | Methylene carbon alpha to the carbonyl. |

| ~26.0 | -CH₂-C H₂-C=O | Methylene carbon beta to the carbonyl. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1270 | Strong | C-O stretch (aryl ether) |

| ~800-900 | Medium-Strong | C-H bend (aromatic substitution pattern) |

| ~750 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

-

EI-MS: Expect a molecular ion peak (M⁺) at m/z 196 and a characteristic (M+2)⁺ peak at m/z 198 with an approximate ratio of 3:1, confirming the presence of one chlorine atom.

-

HRMS: Calculated for C₁₀H₉ClO₂ [M+H]⁺: 197.0318; Found: (to be determined experimentally).

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chloro substituent provides a handle for further functionalization via cross-coupling reactions, while the ketone can be transformed into a variety of other functional groups.

Scaffold for Kinase Inhibitors

The indanone scaffold is a common feature in the design of kinase inhibitors. The rigid structure of the indanone can serve as an anchor to position key pharmacophoric groups within the ATP-binding pocket of kinases. The chloro and methoxy substituents on the aromatic ring of this compound can be utilized to fine-tune the electronic properties and binding interactions of potential inhibitors. For instance, the chloro group can be replaced with other functionalities via Suzuki or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR).

Precursor for Antiviral Agents

Derivatives of indanones have been investigated for their antiviral properties.[6] The core structure can be elaborated to mimic the binding of natural substrates to viral enzymes. The specific substitution pattern of this compound may offer a unique starting point for the design of novel antiviral compounds targeting various viral proteins.

Intermediate in the Synthesis of Neuroprotective Agents

The indanone nucleus is famously a key component of Donepezil, a widely used drug for the treatment of Alzheimer's disease.[1] This highlights the potential of indanone derivatives to cross the blood-brain barrier and interact with targets in the central nervous system. The functional groups on this compound allow for the introduction of amine-containing side chains, a common feature in many neuroactive compounds.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 944109-65-3 Cas No. | 4-Chloro-5-methoxy-1-indanone | Apollo [store.apolloscientific.co.uk]

- 4. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-5-methoxy-1-indanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxy-1-indanone, systematically named 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, is a substituted indanone derivative that holds significant interest as a versatile scaffold in medicinal chemistry and organic synthesis. The indanone core is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of a chloro group at the 4-position and a methoxy group at the 5-position imparts unique electronic and steric properties that can be exploited in drug design. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics. Detailed experimental protocols and mechanistic insights are provided to support researchers in the practical application of this valuable chemical entity.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework, consisting of a benzene ring fused to a cyclopentanone ring, is a cornerstone in the architecture of many pharmacologically active molecules.[1] Its rigid bicyclic nature provides a well-defined three-dimensional structure for interaction with biological targets. The versatility of the indanone scaffold allows for functionalization at various positions, enabling the fine-tuning of steric bulk, electronic properties, and hydrogen bonding capabilities to optimize ligand-receptor interactions.

Derivatives of 1-indanone have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[2] Notably, the indanone moiety is a key structural feature in several established and developmental drugs.[3] The presence of a chlorine atom and a methoxy group, as in 4-Chloro-5-methoxy-1-indanone, can significantly influence the molecule's reactivity, metabolic stability, and binding affinity to target proteins. The chloro group can act as a bioisostere for other functional groups and can participate in halogen bonding, while the methoxy group can serve as a hydrogen bond acceptor and influence the molecule's lipophilicity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 4-Chloro-5-methoxy-1-indanone is essential for its effective use in research and synthesis.

Physicochemical Properties

The key physicochemical properties of 4-Chloro-5-methoxy-1-indanone are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 944109-65-3 | [4] |

| Molecular Formula | C₁₀H₉ClO₂ | [4] |

| Molecular Weight | 196.63 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

Spectroscopic Data (Predicted)

While experimental spectra for this specific molecule are not widely published, the expected spectroscopic features can be reliably predicted based on the analysis of closely related indanone derivatives.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the cyclopentanone ring will appear as triplets, while the aromatic protons will exhibit doublet or singlet multiplicity depending on their coupling partners.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (2H) | ~ 2.7 | Triplet |

| H-3 (2H) | ~ 3.1 | Triplet |

| Aromatic H | ~ 6.9 - 7.5 | Doublet / Singlet |

| Methoxy (3H) | ~ 3.9 | Singlet |

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (including those bonded to the chloro and methoxy groups), the aliphatic carbons of the cyclopentanone ring, and the methoxy carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 205 |

| Aromatic C-Cl | ~ 130 |

| Aromatic C-O | ~ 158 |

| Other Aromatic C | ~ 115 - 140 |

| Aliphatic CH₂ | ~ 25 - 37 |

| Methoxy CH₃ | ~ 56 |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other characteristic bands will include C-H stretching for both aromatic and aliphatic protons, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~ 1710 | Strong |

| C-H (Aromatic) | ~ 3100 - 3000 | Medium |

| C-H (Aliphatic) | ~ 2950 - 2850 | Medium |

| C=C (Aromatic) | ~ 1600, 1480 | Medium |

| C-O (Aryl ether) | ~ 1260 | Strong |

| C-Cl | ~ 800 - 600 | Medium |

2.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to show a molecular ion peak [M]⁺ at m/z 196, with a characteristic [M+2]⁺ peak at m/z 198 due to the presence of the chlorine-37 isotope. Common fragmentation patterns for indanones include the loss of carbon monoxide (CO) and subsequent rearrangements of the resulting fragment.

Synthesis of 4-Chloro-5-methoxy-1-indanone

The most common and efficient method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[2] This powerful carbon-carbon bond-forming reaction allows for the construction of the fused bicyclic ring system.

Synthetic Pathway

The synthesis of 4-Chloro-5-methoxy-1-indanone typically proceeds via the cyclization of 3-(2-chloro-3-methoxyphenyl)propanoic acid. This precursor can be prepared from commercially available starting materials through standard organic transformations.

Caption: Synthetic pathway to 4-Chloro-5-methoxy-1-indanone.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the cyclization of 3-(2-chloro-3-methoxyphenyl)propanoic acid. Optimization of reaction conditions may be necessary depending on the scale and desired purity.

Materials:

-

3-(2-chloro-3-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous, if using AlCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure using Polyphosphoric Acid (PPA):

-

To a round-bottom flask equipped with a magnetic stirrer and a heating mantle, add 3-(2-chloro-3-methoxyphenyl)propanoic acid (1.0 eq).

-

Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).

-

Heat the reaction mixture with vigorous stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure 4-Chloro-5-methoxy-1-indanone.

Causality Behind Experimental Choices:

-

Choice of Acid Catalyst: Polyphosphoric acid serves as both the solvent and the catalyst, providing a strong acidic medium to promote the formation of the acylium ion intermediate necessary for the intramolecular electrophilic aromatic substitution. Aluminum chloride is a strong Lewis acid that can also be used, typically in a chlorinated solvent like dichloromethane, to generate the acylium ion from the corresponding acyl chloride (which can be formed in situ from the carboxylic acid using thionyl chloride or oxalyl chloride).

-

Temperature Control: The reaction temperature is crucial. It needs to be high enough to overcome the activation energy for the cyclization but not so high as to cause decomposition or side reactions.

-

Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the reaction and hydrolyze the polyphosphoric acid. The subsequent washes with sodium bicarbonate neutralize any remaining acid, and the brine wash helps to remove water from the organic layer.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material or side products.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Applications in Drug Discovery and Development

While specific biological activities for 4-Chloro-5-methoxy-1-indanone are not extensively documented in publicly available literature, the broader class of substituted indanones has shown significant promise in various therapeutic areas. This compound serves as a valuable starting point for the synthesis of more complex molecules with potential pharmacological applications.

Potential as an Intermediate for Neuroprotective Agents

The indanone scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[5] The structural rigidity and the ability to introduce various substituents make indanones attractive for the design of new enzyme inhibitors. 4-Chloro-5-methoxy-1-indanone could be utilized as a precursor for novel AChE inhibitors or modulators of other neurological targets.

Role in the Synthesis of Anticancer Agents

Many indanone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and cyclooxygenase (COX) enzymes.[6] The specific substitution pattern of 4-Chloro-5-methoxy-1-indanone can be a starting point for the development of novel cytotoxic agents or targeted therapies.

Experimental Protocol: Synthesis of a Chalcone Derivative

Chalcones, which are α,β-unsaturated ketones, are known for their wide range of biological activities. 4-Chloro-5-methoxy-1-indanone can be used in a Claisen-Schmidt condensation reaction to synthesize corresponding chalcone derivatives, which can then be screened for biological activity.

Materials:

-

4-Chloro-5-methoxy-1-indanone

-

An appropriate aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Sodium hydroxide or potassium hydroxide

-

Hydrochloric acid (dilute)

-

Ice

Procedure:

-

Dissolve 4-Chloro-5-methoxy-1-indanone (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the solution is neutral or slightly acidic.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Caption: General workflow for the utilization of 4-Chloro-5-methoxy-1-indanone.

Conclusion

4-Chloro-5-methoxy-1-indanone is a synthetically accessible and valuable building block for the development of novel compounds with potential therapeutic applications. Its preparation via intramolecular Friedel-Crafts acylation is a robust and well-established method. The unique substitution pattern of this indanone derivative offers opportunities for the design of targeted molecules in areas such as neurodegenerative diseases and oncology. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize 4-Chloro-5-methoxy-1-indanone in their drug discovery and development efforts. Further exploration of its biological activities and the synthesis of its derivatives are warranted to fully realize its therapeutic potential.

References

- 1. 4-Methoxy-1-indanone synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 944109-65-3 Cas No. | 4-Chloro-5-methoxy-1-indanone | Apollo [store.apolloscientific.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 944109-65-3), a substituted indanone derivative of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. Indanones serve as versatile scaffolds and key intermediates in the synthesis of complex, high-value molecules. This document details the fundamental physicochemical properties, outlines a probable synthetic pathway, presents robust analytical methodologies for characterization and quality control, and discusses its applications as a pivotal building block in drug discovery and development. The protocols and insights herein are curated for researchers, chemists, and drug development professionals, emphasizing scientific integrity and practical implementation.

Core Physicochemical & Structural Characteristics

This compound is a solid organic compound at room temperature.[1] Its core structure consists of a dihydrouracil fused to a benzene ring, featuring a ketone group on the five-membered ring and chloro and methoxy substituents on the aromatic ring. These functional groups provide multiple sites for further chemical modification, making it a valuable synthetic intermediate.

Key Properties

The essential quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |

| Molecular Weight | 196.63 g/mol | [1][2][3] |

| CAS Number | 944109-65-3 | [1][2][3] |

| Appearance | Solid | [1] |

| Purity (Typical) | 95-98% | [1][3] |

| Synonyms | 4-chloro-5-methoxy-1-indanone, 4-Chloro-5-methoxyindan-1-one | [1][2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Chemical Structure

The structural arrangement of the atoms is fundamental to its reactivity and function.

Caption: Structure of this compound.

Proposed Synthesis Pathway

While specific proprietary synthesis routes may vary, the construction of the indanone scaffold typically proceeds via an intramolecular Friedel-Crafts acylation. This powerful reaction forms the fused ring system from a suitable acyclic precursor.

Causality of the Experimental Choice: The choice of a Friedel-Crafts-type reaction is dictated by its efficiency in forming carbon-carbon bonds to create aromatic ring systems. The starting material would be a rationally designed 3-phenylpropanoic acid derivative, which, upon conversion to an acyl halide, can undergo intramolecular cyclization. A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to polarize the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring to close the five-membered ring.

Caption: Generalized workflow for the synthesis of the target indanone.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and quality of this compound, a multi-pronged analytical approach is mandatory. Each technique validates the others, providing a comprehensive and trustworthy characterization.

Caption: Integrated workflow for analytical quality control.

Protocol: Purity Determination by HPLC

Purpose: To quantify the purity of the compound by separating it from any starting materials, by-products, or degradation products.

-

System Preparation:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is the workhorse for moderately polar organic molecules.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Equilibration: Equilibrate the column with a 50:50 mixture of A:B for at least 15 minutes at a flow rate of 1.0 mL/min.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

Injection Volume: 5 µL.

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 254 nm (a common wavelength for aromatic compounds).

-

Gradient:

-

0-15 min: 50% B to 95% B.

-

15-17 min: Hold at 95% B.

-

17-18 min: 95% B to 50% B.

-

18-20 min: Hold at 50% B (re-equilibration).

-

-

-

Data Interpretation:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%. A result >95% is typically considered pure for research purposes.

-

Protocol: Identity Confirmation by Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the compound, providing definitive evidence of its identity.

-

System: An LC-MS system, preferably with an Electrospray Ionization (ESI) source.

-

Method: Infuse the sample solution prepared for HPLC directly or use the eluent from the HPLC peak.

-

Analysis (Positive Ion Mode):

-

Scan a mass range from m/z 50 to 500.

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺.

-

Calculation: 196.63 (M) + 1.007 (H⁺) = 197.64 m/z .

-

The isotopic pattern for a single chlorine atom (³⁵Cl and ³⁷Cl in an ~3:1 ratio) should be visible at M and M+2, providing further structural confirmation.

-

Applications in Research & Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its true utility lies in its role as a foundational scaffold for building more complex, biologically active molecules.

Field-Proven Insight: The indanone core is present in numerous compounds explored for various therapeutic areas. The specific substitution pattern of this molecule (chloro and methoxy groups) precisely modulates the electronic properties and steric profile, allowing chemists to fine-tune interactions with biological targets. Related chloro-indanone structures are documented as crucial intermediates in the synthesis of advanced agrochemicals, such as the oxadiazine insecticide Indoxacarb.[4][5] This precedent underscores the industrial relevance of this molecular framework.

Caption: Role as a versatile building block in synthetic chemistry.

Safety and Handling

Proper handling is crucial for laboratory safety and maintaining compound integrity.

-

Hazard Statements: The compound is classified as harmful if swallowed.

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[2]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - CAS:944109-65-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 944109-65-3 Cas No. | 4-Chloro-5-methoxy-1-indanone | Apollo [store.apolloscientific.co.uk]

- 4. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 5. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Introduction: The Indanone Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Indanones

The indanone core, characterized by a benzene ring fused to a cyclopentanone ring, represents a "privileged structure" in the landscape of medicinal chemistry.[1][2][3] This scaffold is prevalent in numerous natural products and serves as a versatile synthetic intermediate for a diverse array of pharmacologically active compounds.[2][3][4][5] The structural rigidity of the indanone nucleus, combined with the amenability of its aromatic and aliphatic rings to various substitutions, allows for the fine-tuning of steric and electronic properties. This versatility has enabled the development of compounds with a remarkable breadth of biological activities, including neuroprotective, anticancer, anti-inflammatory, and antiviral properties.[6][7][8]

One of the most prominent drugs featuring this core is Donepezil, an acetylcholinesterase (AChE) inhibitor widely used for the treatment of Alzheimer's disease (AD).[2][9] The success of Donepezil has catalyzed significant research into other indanone derivatives, revealing their potential to modulate multiple biological targets.[9] This guide provides a comprehensive overview of the key biological activities of substituted indanones, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Neuroprotective Activity: Combating Neurodegenerative Diseases

Substituted indanones have emerged as powerful agents in the fight against neurodegenerative disorders like Alzheimer's and Parkinson's disease.[9] Their primary mechanisms of action involve the inhibition of key enzymes responsible for the degradation of neurotransmitters and the modulation of pathways involved in neuronal cell death.[1][9]

Mechanism of Action: Dual Inhibition of AChE and MAO

The neuroprotective effects of many indanone derivatives are attributed to their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), particularly the MAO-B isoform.[1][9]

-

AChE Inhibition: In Alzheimer's disease, the cholinergic hypothesis posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. AChE is the primary enzyme responsible for hydrolyzing acetylcholine in the synaptic cleft. By inhibiting AChE, indanone derivatives increase the concentration and duration of action of acetylcholine, thereby improving cholinergic neurotransmission.[2][10]

-

MAO-B Inhibition: Monoamine oxidase-B is a key enzyme in the dopamine metabolic pathway in the brain. Its inhibition elevates dopamine levels, which is a primary therapeutic strategy for Parkinson's disease.[9][11] Furthermore, the catalytic action of MAO-B produces reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage. Inhibiting MAO-B thus provides a dual benefit of restoring dopamine levels and reducing neurotoxic oxidative stress.[12]

Certain indanone derivatives have been designed as multi-target-directed ligands (MTDLs), capable of inhibiting AChE, inhibiting amyloid-beta (Aβ) aggregation, and exhibiting antioxidant properties simultaneously, making them highly promising for treating the complex pathology of Alzheimer's disease.[13][14]

Diagram: Mechanism of Neuroprotection by Substituted Indanones

Caption: Dual inhibition of AChE and MAO-B by substituted indanones.

Structure-Activity Relationship (SAR)

The inhibitory potency of indanones against AChE and MAO is highly dependent on the nature and position of substituents.

-

For MAO-B Inhibition: 2-Benzylidene-1-indanone derivatives show high potency.[11] SAR studies reveal that a 5-hydroxy group on the indanone A-ring, combined with halogens or a methyl group on the benzylidene B-ring, yields high-potency inhibition.[11] Methoxy substitutions on the A-ring have also been shown to significantly enhance MAO-B inhibition compared to unsubstituted analogs.[12]

-

For AChE Inhibition: The presence of a piperidine group linked to the indanone core via a two-carbon spacer has been shown to result in extremely potent AChE inhibition, with activity surpassing that of Donepezil.[10] Arylidene indanones, which are rigid analogs of chalcones, have also been extensively explored as cholinesterase inhibitors.[15][16] The introduction of a piperidinyl ethoxy substituent at the 6-position of the indanone core can significantly increase potency.[15]

Quantitative Data: Inhibitory Potency

The following table summarizes the inhibitory activities of representative substituted indanones against key neurological targets.

| Compound ID | Substitution Pattern | Target | IC₅₀ (µM) | Reference |

| 6a | Piperidine group linked by a two-carbon spacer | AChE | 0.0018 | [10] |

| Donepezil | (Reference Drug) | AChE | 0.025 | [10] |

| Compound 9 | (Indanone-derivative) | AChE | 0.0148 | [13] |

| Compound 5g | 2-benzylidene-1-indanone derivative | MAO-A | 0.131 | [11] |

| Various | 2-benzylidene-1-indanone derivatives | MAO-B | < 2.74 | [11] |

| Various | 2-heteroarylidene-1-indanone derivatives | MAO-B | 0.0044 - 1.53 | [12] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method for assessing the AChE inhibitory activity of test compounds. The causality behind this choice is its reliability, high throughput, and direct measurement of enzyme activity.

-

Preparation of Reagents:

-

Phosphate Buffer (PB): 0.1 M, pH 8.0.

-

AChE solution: Prepare a stock solution of human recombinant AChE in PB. Dilute to a working concentration (e.g., 0.5 U/mL) immediately before use.

-

Substrate: Acetylthiocholine iodide (ATCI), 15 mM in deionized water.

-

Ellman’s Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 3 mM in PB.

-

Test Compounds: Prepare stock solutions in DMSO (e.g., 10 mM) and make serial dilutions in PB.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound solution at various concentrations. For the control, add 25 µL of PB (with a corresponding percentage of DMSO).

-

Add 50 µL of Ellman's Reagent (DTNB) to all wells.

-

Add 25 µL of the AChE working solution to all wells except for the blank. Add 25 µL of PB to the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

The rate of reaction (absorbance change per minute) is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis.

-

Anticancer Activity: Targeting Malignant Cells

The indanone scaffold is a key feature in compounds demonstrating significant potential as anticancer agents.[6] Their activity stems from various mechanisms, including the inhibition of critical enzymes and the disruption of cellular machinery essential for cancer cell proliferation.[1]

Mechanism of Action: COX-2 and Tubulin Inhibition

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. Certain indanone derivatives, particularly those containing spiroisoxazoline moieties, act as potent and selective COX-2 inhibitors, leading to cytotoxic effects in cancer cell lines like MCF-7 (breast cancer).[1]

-

Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are critical for cell division, forming the mitotic spindle. Indanocine and related compounds can bind to tubulin, inhibiting its polymerization.[17] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][17] Notably, some indanones have shown selective cytotoxicity against multidrug-resistant (MDR) cancer cells, which is a significant advantage in chemotherapy.[17][18]

Diagram: Anticancer Mechanisms of Substituted Indanones

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. (PDF) Mechanism of Action of Substituted Indanones in [research.amanote.com]

The Indanone Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's Guide to the Pharmacological Landscape of Indanone Derivatives

Introduction: The Enduring Relevance of the Indanone Core

The indanone scaffold, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry, a core molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2] Its rigid, yet versatile, structure has served as a foundational element in the design of a multitude of pharmacologically active compounds, leading to the development of therapies for a wide range of human diseases.[1][2] The most notable exemplar of the indanone class is Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, which underscores the therapeutic potential embedded within this chemical moiety.[1][2][3][4]

This technical guide provides a comprehensive overview of the pharmacological profile of indanone derivatives for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where indanone-based compounds have shown significant promise, exploring their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate their activity. Our focus will be on providing not just a catalog of information, but a causal understanding of why certain structural modifications lead to specific biological outcomes, thereby empowering the rational design of next-generation indanone-based therapeutics.

I. Neurodegenerative Disorders: Beyond Cholinesterase Inhibition

The success of Donepezil has firmly established indanone derivatives as a critical class of agents for neurodegenerative disorders, particularly Alzheimer's disease (AD).[1][3] However, the pharmacological utility of indanones in this domain extends far beyond simple acetylcholinesterase (AChE) inhibition. Many derivatives exhibit a multi-target profile, addressing several key pathological features of neurodegeneration.[5][6][7]

A. Mechanism of Action: A Multi-Pronged Attack on Neurodegeneration

The neuroprotective effects of indanone derivatives are often attributed to a combination of the following mechanisms:

-

Cholinesterase Inhibition: By inhibiting AChE and, in some cases, butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[3][8][9][10][11] The indanone moiety often interacts with the peripheral anionic site (PAS) of AChE, while other parts of the molecule can bind to the catalytic active site (CAS).[6]

-

Monoamine Oxidase (MAO) Inhibition: Certain indanone derivatives can inhibit MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[3] This action can help alleviate some of the behavioral and psychological symptoms associated with dementia.

-

Inhibition of Amyloid-β (Aβ) Aggregation: A key pathological hallmark of AD is the formation of amyloid plaques. Several indanone derivatives have been shown to inhibit the aggregation of Aβ peptides and even promote the disaggregation of pre-formed fibrils.[5][6][7]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some indanone derivatives possess antioxidant properties, protecting neurons from damage induced by reactive oxygen species (ROS).[5][7]

-

Metal Chelation: The dysregulation of metal ions, such as copper and zinc, is implicated in Aβ aggregation and oxidative stress. Certain indanone derivatives have been designed to chelate these metal ions, thereby mitigating their neurotoxic effects.[10]

B. Representative Indanone Derivatives in Neurodegeneration

The following table summarizes the activity of selected multi-target indanone derivatives for the potential treatment of Alzheimer's disease:

| Compound | Target(s) | IC50/Inhibition (%) | Reference |

| Donepezil | AChE | 0.203 µM | [6] |

| Compound 4b | AChE, Aβ Aggregation | 0.78 µM (AChE), 53.04% (Aβ) | [5][6] |

| Compound 5c | AChE | 0.12 µM | [8] |

| Compound 7b | BChE | 0.04 µM | [8] |

| Compound 6a | AChE | 0.0018 µM | [10] |

| Compound 9 | AChE, Aβ Aggregation | 14.8 nM (AChE), 85.5% (Aβ) | [7] |

| Compound 14 | AChE, Aβ Aggregation | 18.6 nM (AChE), 83.8% (Aβ) | [7] |

C. Experimental Workflow: Evaluating Neuroprotective Indanones

A robust preclinical evaluation of a novel indanone derivative for neurodegenerative applications necessitates a multi-tiered experimental approach.

Figure 1: A representative workflow for the preclinical evaluation of neuroprotective indanone derivatives.

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI) substrate solution (10 mM).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM).

-

AChE enzyme solution (from electric eel or human recombinant).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of the test compound solution.

-

Add 50 µL of phosphate buffer.

-

Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 37°C.

-

Add 25 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI substrate solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

II. Oncology: Targeting Proliferation and Survival Pathways

The indanone scaffold has emerged as a promising framework for the development of novel anticancer agents.[12] These derivatives have demonstrated antiproliferative activity against a variety of cancer cell lines, often through mechanisms that induce apoptosis and cell cycle arrest.[13][14][15]

A. Mechanism of Action: A Multifaceted Approach to Cancer Therapy

The anticancer effects of indanone derivatives are mediated through various mechanisms, including:

-

Cyclooxygenase-2 (COX-2) Inhibition: Some indanone derivatives selectively inhibit COX-2, an enzyme that is often overexpressed in tumors and plays a role in inflammation and cell proliferation.[16]

-

Induction of Apoptosis: Many indanone-based compounds trigger the intrinsic (mitochondrial) pathway of apoptosis by modulating the expression of Bcl-2 family proteins (e.g., increasing Bax and decreasing Bcl-2) and activating caspases.[16]

-

Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing.[14][15]

-

Generation of Reactive Oxygen Species (ROS): Some compounds induce apoptosis by increasing the intracellular levels of ROS, leading to oxidative stress and cell death.[14][15]

-

Inhibition of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. Some indanone derivatives have been shown to inhibit the expression of NF-κB p65, thereby promoting apoptosis.[14][15]

B. Representative Indanone Derivatives in Oncology

The following table highlights the cytotoxic activity of selected indanone derivatives against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9f | MCF-7 (Breast) | 0.03 | [16] |

| Compound 10 | MCF-7 (Breast) | 2.2 | [13] |

| ITH-6 | HT-29 (Colorectal) | 0.41 ± 0.19 | [14][15] |

| ITH-6 | COLO 205 (Colorectal) | - | [14][15] |

| ITH-6 | KM 12 (Colorectal) | - | [14][15] |

C. Signaling Pathway: NF-κB Inhibition by an Indanone Derivative

Figure 2: Simplified schematic of the proposed mechanism of action for an indanone-based NF-κB inhibitor.

-

Cell Culture:

-

Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the indanone derivative in the culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

-

Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

III. Anti-inflammatory and Other Therapeutic Applications

The pharmacological versatility of the indanone scaffold extends to other therapeutic areas, including anti-inflammatory, antibacterial, and antiviral applications.

A. Anti-inflammatory Activity

Several indanone derivatives have demonstrated potent anti-inflammatory effects.[17][18][19][20] The primary mechanism often involves the inhibition of pro-inflammatory mediators and signaling pathways. For instance, some derivatives can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[18][21] This is often achieved through the inhibition of the TLR4/JNK/NF-κB signaling pathway.[17]

B. Antibacterial and Antiviral Activity

Indanone derivatives have also been investigated for their antimicrobial properties.[20][22][23][24][25] Some have shown moderate to excellent activity against both Gram-positive and Gram-negative bacteria.[22][23] Additionally, certain chalcone derivatives containing an indanone moiety have displayed promising antiviral activity against the tobacco mosaic virus (TMV).[4][26]

Conclusion: A Scaffold with a Bright Future

The indanone core continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural features, combined with the potential for diverse chemical modifications, allow for the fine-tuning of pharmacological activity against a wide array of biological targets. From the multi-target approach in neurodegenerative diseases to the induction of apoptosis in cancer and the modulation of inflammatory pathways, indanone derivatives have demonstrated their significant therapeutic potential. As our understanding of disease pathology deepens and synthetic methodologies advance, we can anticipate the emergence of new and improved indanone-based drugs that will address unmet medical needs and improve human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 10. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indanone derivatives: Emerging frontiers in cancer therapy | Semantic Scholar [semanticscholar.org]

- 13. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 16. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]

- 24. Synthesis of 1-indanones with a broad range of biological activity [ouci.dntb.gov.ua]

- 25. academicjournals.org [academicjournals.org]

- 26. pubs.acs.org [pubs.acs.org]

The Enduring Scaffold: A Technical Guide to 1-Indanone Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone core, a deceptively simple bicyclic ketone, has established itself as a privileged scaffold in medicinal chemistry. Its rigid framework provides a unique three-dimensional canvas for chemical exploration, leading to the development of a diverse array of therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, multifaceted biological activities, and therapeutic potential of 1-indanone derivatives. We will explore the causality behind experimental choices, provide detailed protocols, and present a comprehensive overview of the current state of the field, grounded in authoritative references.

I. The Synthetic Versatility of the 1-Indanone Nucleus

The accessibility and reactivity of the 1-indanone scaffold have given rise to a multitude of synthetic strategies, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Classical methods such as Friedel-Crafts acylation of arylpropionic acids remain a staple for the formation of the core ring system.[1] However, modern synthetic methodologies have expanded the synthetic chemist's toolkit, enabling more efficient and diverse derivatization.

Key Synthetic Methodologies:

-

Claisen-Schmidt Condensation: This base-catalyzed reaction between a 1-indanone and an aromatic aldehyde is a cornerstone for the synthesis of 2-benzylidene-1-indanone derivatives, a class of compounds with significant biological activities.[2][3] The choice of base, solvent, and reaction temperature can influence the yield and purity of the final product.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of 1-indanone derivatives, offering a more efficient and environmentally friendly alternative to conventional heating.[4]

-

Ultrasound-Assisted Synthesis: Similar to microwave-assisted methods, ultrasound has been employed to enhance the efficiency of 1-indanone synthesis, aligning with the principles of green chemistry.[5][6]

-

Nazarov Cyclization: This acid-catalyzed electrocyclic reaction of divinyl ketones provides an elegant route to functionalized 1-indanones.[7]

-

Multi-component Reactions: These one-pot reactions, where multiple starting materials react to form a single product, offer a highly efficient approach to generate libraries of complex 1-indanone derivatives for high-throughput screening.

Experimental Protocol: Synthesis of 2-Benzylidene-1-Indanone Derivatives

This protocol outlines a general procedure for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation reaction.[3]

Materials:

-

Substituted 1-indanone (1 equivalent)

-

Substituted benzaldehyde (1 equivalent)

-

Ethanol

-

20% (w/v) Sodium hydroxide (NaOH) solution

-

1.0 M Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF) for purification (if necessary)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 1-indanone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

-

Base Addition: While stirring at room temperature, slowly add the 20% (w/v) NaOH solution to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with 1.0 M HCl.

-

Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

II. The Broad Spectrum of Biological Activity

The true value of the 1-indanone scaffold lies in the vast array of biological activities exhibited by its derivatives. This has made it a focal point in the quest for novel therapeutics for a wide range of diseases.

A. Neuroprotective Effects: A Beacon of Hope in Neurodegeneration

1-indanone derivatives have shown significant promise in the treatment of neurodegenerative disorders, most notably Alzheimer's and Parkinson's disease.[8] The renowned Alzheimer's drug, Donepezil, features a 1-indanone core, highlighting the therapeutic potential of this scaffold.[9]

Mechanism of Action:

The neuroprotective effects of 1-indanone derivatives are often multi-faceted, targeting several key pathological pathways:

-

Cholinesterase Inhibition: Many derivatives act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] By inhibiting these enzymes, they increase acetylcholine levels in the brain, which is crucial for cognitive function.[8]

-

Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters like dopamine and serotonin, can elevate the levels of these neurochemicals, offering therapeutic benefits in conditions like Parkinson's disease.[8][12]

-

Anti-inflammatory Activity: Neuroinflammation is a key component of neurodegenerative diseases. 1-indanone derivatives have been shown to possess anti-inflammatory properties, potentially by modulating pathways such as the NF-κB signaling cascade.[12][13]

-

Inhibition of Amyloid-β Aggregation: Some derivatives have demonstrated the ability to inhibit the self-assembly of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils, a hallmark of Alzheimer's disease.[14]

Diagram: Simplified Mechanism of Acetylcholinesterase Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Indanone Scaffold: A Privileged Structure for the Discovery of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Indanone Core

The indanone scaffold, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry. Its rigid, yet versatile, framework allows for the precise spatial orientation of functional groups, making it an ideal template for designing compounds that can interact with a high degree of specificity with biological targets.[1][2] This guide provides an in-depth exploration of recent advancements in the discovery of novel indanone-based compounds, focusing on innovative synthetic strategies, key biological targets, and detailed experimental protocols to empower researchers in their quest for new therapeutic agents. The inherent reactivity of the indanone core, combined with its presence in numerous natural products, has cemented its status as a cornerstone in the development of treatments for a wide range of human diseases, from neurodegenerative disorders to cancer and viral infections.[3]

I. Modern Synthetic Strategies for Novel Indanone Analogs

The classical approaches to indanone synthesis, such as the Friedel-Crafts cyclization of phenylpropionic acids, have been significantly expanded upon in recent years.[4] Modern synthetic chemistry has unlocked a diverse array of methodologies, enabling the creation of highly substituted and complex indanone derivatives with enhanced therapeutic potential.

Palladium-Catalyzed Annulation Reactions

Palladium catalysis has emerged as a powerful tool for the efficient construction of the indanone framework. One notable example is the one-pot Heck-aldol cascade reaction, which allows for the synthesis of multisubstituted 1-indanones from readily available starting materials. This approach offers high yields and tolerates a wide range of functional groups, making it a versatile method for generating compound libraries for screening.

1,3-Dipolar Cycloaddition for Spirocyclic Indanones

The synthesis of spirocyclic compounds, where two rings share a single atom, has gained significant attention due to the unique three-dimensional architectures they present. A highly effective method for creating indanone-containing spiroisoxazolines is the 1,3-dipolar cycloaddition reaction.[5] This reaction typically involves the treatment of an arylidene-indanone with an arylnitrile oxide, leading to a regiospecific and diastereospecific cycloaddition.[5] The resulting spiroisoxazoline scaffold has shown considerable promise in the development of novel anticancer agents.[2]

Manganese(III) Acetate-Mediated Oxidative Free Radical Addition

For the synthesis of more complex fused ring systems, manganese(III) acetate-mediated reactions offer a robust solution. This method has been successfully employed to synthesize novel indanone-based spiro-dihydrobenzofuran derivatives.[6] The reaction proceeds via an oxidative free radical addition of a 1,3-dicarbonyl compound, such as dimedone, to a chalcone-like indanone derivative.[6] This approach provides access to intricate molecular architectures that are difficult to achieve through other means.

II. Therapeutic Applications and Mechanisms of Action

The versatility of the indanone scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. This section will delve into three key therapeutic areas where novel indanone-based compounds are making a significant impact: oncology, neuroprotection, and virology.

Anticancer Activity: Targeting Tumor Proliferation and Survival

Novel indanone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[7] Two prominent mechanisms of action have been identified: the inhibition of tubulin polymerization and the inhibition of cyclooxygenase-2 (COX-2).

Mechanism 1: Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.[8] Certain indanone-based thiazolyl hydrazone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] These compounds represent a promising new class of microtubule-destabilizing agents for the treatment of cancers such as colorectal cancer.[9]

Mechanism 2: Selective COX-2 Inhibition

The COX-2 enzyme is often overexpressed in tumors and plays a role in inflammation and cancer progression. Indanone-containing spiroisoxazoline derivatives have been identified as potent and selective COX-2 inhibitors.[1][2] By inhibiting COX-2, these compounds can suppress tumor growth and induce apoptosis. The activation of the mitochondrial-associated pathway, as evidenced by the increased expression of Bax and caspase-3 and decreased expression of Bcl-2, has been proposed as a key apoptotic mechanism.[1]

III. Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, this section provides detailed, step-by-step protocols for the synthesis of a novel indanone derivative and for two key biological assays.

Synthesis of Indanone-Based Spiro-dihydrobenzofuran Derivatives

This protocol is adapted from the Mn(OAc)₃-mediated synthesis of (3S)-6,6-dimethyl-3-aryl-6,7-dihydro-3H-spiro[benzofuran-2,2'-indene]-1',4(3'H,5H)-dione.[6]

Step 1: Synthesis of (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one (Chalcone-like intermediate)

-

To a solution of 1-indanone (1.0 mmol) and the appropriate benzaldehyde derivative (1.0 mmol) in ethanol (10 mL), add a catalytic amount of a suitable base (e.g., NaOH or KOH).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone-like derivative.

Step 2: Mn(OAc)₃-mediated addition of dimedone

-

To a solution of the chalcone-like derivative (1.0 mmol) and dimedone (1.2 mmol) in glacial acetic acid (15 mL), add manganese(III) acetate dihydrate (2.5 mmol).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, pour the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the spiro-dihydrobenzofuran isomers.

Characterization of a Representative Product: [6]

-

Yield: 40-45%

-

Appearance: White to pale yellow solid

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.84 (d, J = 7.6 Hz, 1H), 7.51 (t, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 7.20 (d, J = 7.6 Hz, 1H), 6.54 (d, J = 8.4 Hz, 1H), 6.23 (bs, 1H), 6.12 (bs, 1H), 3.81 (bs, 3H), 2.99 (m, 4H), 2.70–2.51 (m, 3H), 2.28 (d, J = 16.0 Hz, 1H), 2.15 (d, J = 16.0 Hz, 1H), 1.20 (bs, 3H), 1.25 (bs, 3H).[6]

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 206.9, 193.2, 176.4, 160.8, 156.8, 152.8, 136.1, 134.4, 126.9, 126.5.[6]

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[10][11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test indanone compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-48 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

-